N-(4-Aminophenyl)-2-(4-chlorophenoxy)acetamide
CAS No.: 953717-19-6
VCID: VC2259906
Molecular Formula: C14H13ClN2O2
Molecular Weight: 276.72 g/mol
* For research use only. Not for human or veterinary use.

Description |
N-(4-Aminophenyl)-2-(4-chlorophenoxy)acetamide is a synthetic organic compound belonging to the class of aromatic amides. It features a 4-chlorophenoxy group attached to an acetamide moiety, which is further linked to a 4-aminophenyl group. This compound is primarily used in research settings due to its potential biological properties and as a precursor in various chemical reactions. Synthesis MethodsThe synthesis of N-(4-Aminophenyl)-2-(4-chlorophenoxy)acetamide typically involves the reaction of 4-aminophenylacetamide with 4-chlorophenol or its derivatives under appropriate conditions. The reaction mechanism may involve nucleophilic substitution, where the amino group of the acetamide attacks the electrophilic carbon of the chlorophenol derivative, forming the desired product. Research Findings and Future DirectionsGiven the lack of comprehensive research on N-(4-Aminophenyl)-2-(4-chlorophenoxy)acetamide, future studies should focus on exploring its biological activities, such as potential cytotoxic effects against cancer cell lines or its role in modulating specific biological pathways. Additionally, optimizing its synthesis to improve yield and purity could enhance its utility in research settings. Comparison with Similar CompoundsSimilar compounds, such as N-{4-[(2,4-dinitrophenyl)amino]phenyl}acetamide, have shown cytotoxic activity against certain cancer cell lines, indicating potential therapeutic applications. Comparing the biological activities of these compounds could provide insights into the structural features that contribute to their effects. |
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CAS No. | 953717-19-6 |
Product Name | N-(4-Aminophenyl)-2-(4-chlorophenoxy)acetamide |
Molecular Formula | C14H13ClN2O2 |
Molecular Weight | 276.72 g/mol |
IUPAC Name | N-(4-aminophenyl)-2-(4-chlorophenoxy)acetamide |
Standard InChI | InChI=1S/C14H13ClN2O2/c15-10-1-7-13(8-2-10)19-9-14(18)17-12-5-3-11(16)4-6-12/h1-8H,9,16H2,(H,17,18) |
Standard InChIKey | PAOXTARLLUFVAS-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1N)NC(=O)COC2=CC=C(C=C2)Cl |
Canonical SMILES | C1=CC(=CC=C1N)NC(=O)COC2=CC=C(C=C2)Cl |
PubChem Compound | 16782915 |
Last Modified | Aug 16 2023 |
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